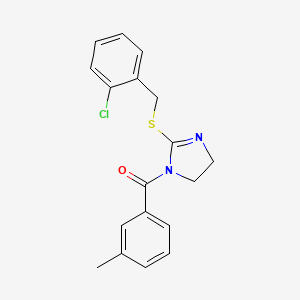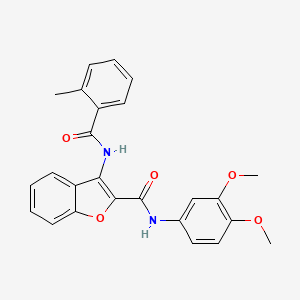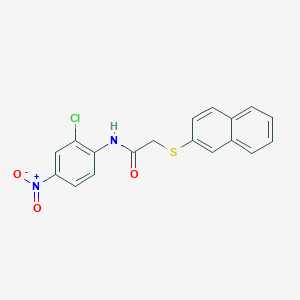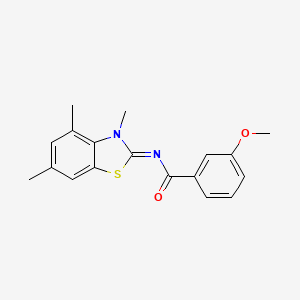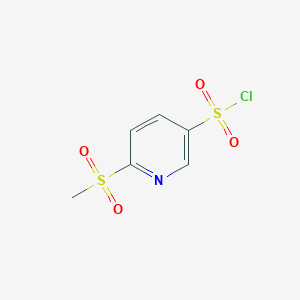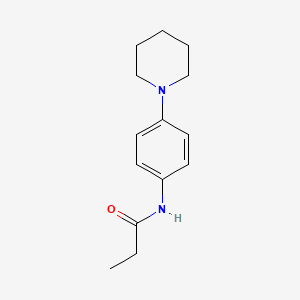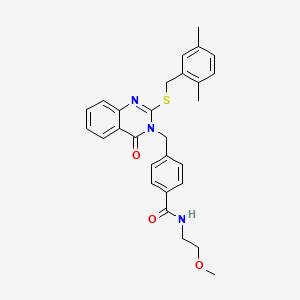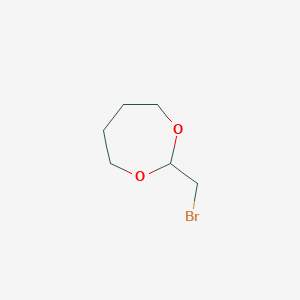![molecular formula C23H20ClNOS B2910677 3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone CAS No. 866049-16-3](/img/structure/B2910677.png)
3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone (4-CPMPPA) is a novel compound synthesized by the condensation of 4-chlorophenylsulfanylmethyl chloride and 4-methylphenylphenylacetone. This compound has attracted a great deal of attention in the scientific community due to its unique properties and potential applications.
作用機序
The mechanism of action of 3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone is not yet fully understood. However, it is believed to act as a Lewis acid, which is a type of molecule that can donate electrons to other molecules. It is thought to interact with other molecules through the formation of hydrogen bonds and electrostatic interactions. Additionally, it is believed to be involved in the formation of new bonds between molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been reported to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been reported to have a beneficial effect on the nervous system. It has also been studied for its potential therapeutic effects in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
実験室実験の利点と制限
3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone has several advantages for laboratory experiments. It is a stable compound and is easily synthesized in large quantities. Additionally, it is relatively non-toxic and is not a known carcinogen. However, it is important to note that this compound has a limited shelf life and should be stored in a cool, dry place. Additionally, it is not soluble in water and should be stored in an organic solvent such as ethanol or methanol.
将来の方向性
The future directions for 3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone research are numerous. It has been studied for its potential applications in organic synthesis, polymer synthesis, and metal-catalyzed reactions. Additionally, it has been studied for its potential therapeutic applications in the treatment of neurological disorders, Alzheimer’s disease, and Parkinson’s disease. Additionally, its potential applications in the production of new materials and its potential antioxidant, anti-inflammatory, and anti-cancer properties are being explored. Finally, its potential applications in the development of new drugs and its potential interactions with other molecules are being studied.
合成法
3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone is synthesized through the condensation of 4-chlorophenylsulfanylmethyl chloride and 4-methylphenylphenylacetone. This reaction is performed in the presence of a base such as potassium carbonate, sodium hydroxide, or sodium bicarbonate. The reaction is then heated at a temperature of 70 to 80°C for two to three hours. The reaction product is then isolated by filtration and recrystallization.
科学的研究の応用
3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone has been studied for its potential applications in various fields. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in metal-catalyzed reactions. It has also been used in the production of bioactive compounds such as antibiotics and drugs. Additionally, it has been studied for its potential use in the development of new materials and as a catalyst in the production of polymers.
特性
IUPAC Name |
3-[(4-chlorophenyl)sulfanylmethyl]-1-(4-methylphenyl)-4-phenylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNOS/c1-16-7-11-19(12-8-16)25-22(17-5-3-2-4-6-17)21(23(25)26)15-27-20-13-9-18(24)10-14-20/h2-14,21-22H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAZGUIFODBXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)CSC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-{[(3-Fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/no-structure.png)
![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2910598.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(benzylthio)acetamide](/img/structure/B2910599.png)
![N-(2-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2910600.png)

